molecular formula C20H22N2O5S2 B11206401 5-(2-cyclopentyl-1,3-oxazol-5-yl)-N-(3,4-dimethoxyphenyl)thiophene-2-sulfonamide

5-(2-cyclopentyl-1,3-oxazol-5-yl)-N-(3,4-dimethoxyphenyl)thiophene-2-sulfonamide

Cat. No.: B11206401
M. Wt: 434.5 g/mol
InChI Key: BOFJAHAWDNLYJG-UHFFFAOYSA-N
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Description

5-(2-cyclopentyl-1,3-oxazol-5-yl)-N-(3,4-dimethoxyphenyl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-cyclopentyl-1,3-oxazol-5-yl)-N-(3,4-dimethoxyphenyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. The process may include:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the cyclopentyl group: This step might involve alkylation or other substitution reactions.

    Synthesis of the thiophene ring: Thiophene rings are often synthesized through cyclization reactions involving sulfur-containing reagents.

    Sulfonamide formation: This involves the reaction of the thiophene derivative with sulfonyl chloride and subsequent coupling with the dimethoxyphenylamine.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom.

    Reduction: Reduction reactions might target the oxazole or thiophene rings.

    Substitution: Various substitution reactions can occur, especially involving the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium or platinum catalysts for hydrogenation reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might lead to sulfoxides or sulfones, while reduction could yield simpler aromatic compounds.

Scientific Research Applications

5-(2-cyclopentyl-1,3-oxazol-5-yl)-N-(3,4-dimethoxyphenyl)thiophene-2-sulfonamide may have applications in:

    Medicinal Chemistry: Potential use as an antimicrobial or anticancer agent.

    Biological Research: Studying its effects on various biological pathways.

    Industrial Chemistry: Use as a precursor for more complex chemical syntheses.

Mechanism of Action

The mechanism of action for this compound would likely involve interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit bacterial enzymes, while the aromatic rings might interact with other biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with well-known antimicrobial properties.

    Thiophene derivatives: Compounds with similar thiophene rings used in various chemical applications.

Uniqueness

The unique combination of the oxazole, cyclopentyl, and dimethoxyphenyl groups in 5-(2-cyclopentyl-1,3-oxazol-5-yl)-N-(3,4-dimethoxyphenyl)thiophene-2-sulfonamide sets it apart from other sulfonamides, potentially offering unique biological activities and applications.

Properties

Molecular Formula

C20H22N2O5S2

Molecular Weight

434.5 g/mol

IUPAC Name

5-(2-cyclopentyl-1,3-oxazol-5-yl)-N-(3,4-dimethoxyphenyl)thiophene-2-sulfonamide

InChI

InChI=1S/C20H22N2O5S2/c1-25-15-8-7-14(11-16(15)26-2)22-29(23,24)19-10-9-18(28-19)17-12-21-20(27-17)13-5-3-4-6-13/h7-13,22H,3-6H2,1-2H3

InChI Key

BOFJAHAWDNLYJG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(S2)C3=CN=C(O3)C4CCCC4)OC

Origin of Product

United States

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